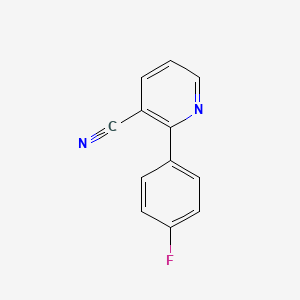

2-(4-Fluorophenyl)nicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Fluorophenyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It features a fluorophenyl group attached to the second position of a nicotinonitrile moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)nicotinonitrile typically involves the reaction of 4-fluorobenzaldehyde with malononitrile in the presence of ammonium acetate and ethanol. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Fluorophenyl)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the nitrile group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Biological Activities:

2-(4-Fluorophenyl)nicotinonitrile exhibits a range of biological activities that make it a candidate for drug development. Key therapeutic properties include:

- Antimicrobial Activity: Studies have shown that nicotinonitriles possess significant antimicrobial properties, effective against various bacterial and fungal strains. For instance, derivatives of this compound have demonstrated minimum inhibitory concentration (MIC) values indicating strong activity against Escherichia coli and Candida albicans .

- Anticancer Potential: Research indicates that compounds like this compound may inhibit critical pathways involved in cancer progression, such as the epidermal growth factor receptor (EGFR) pathway. This inhibition can lead to reduced proliferation of cancer cells and induction of apoptosis .

Case Studies:

- A comparative study evaluated the anticancer efficacy of various nicotinonitriles, revealing that those with similar structures to this compound showed potent activity against breast and lung cancer cell lines . The results suggested that these compounds could serve as promising leads in anticancer drug development.

Chemical Synthesis Applications

Building Block in Organic Synthesis:

The compound is utilized as a versatile building block in the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, including:

- Substitution Reactions: The fluorine atom can be substituted with other nucleophiles, allowing for the creation of diverse derivatives with tailored properties .

- Functionalization: The presence of the nitrile group enables further functionalization, which can enhance the biological activity or change the physicochemical properties of synthesized compounds.

Industrial Applications

Material Science:

Nicotinonitriles, including this compound, are explored for their potential use in developing advanced materials. Their unique electronic properties make them suitable for applications in:

- Optoelectronic Devices: The compound's ability to participate in charge transfer processes positions it as a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

- Dyes and Pigments: The structural characteristics of nicotinonitriles allow them to be used as precursors in synthesizing dyes and pigments with desirable optical properties .

Mecanismo De Acción

The mechanism of action of 2-(4-Fluorophenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Chlorophenyl)nicotinonitrile

- 2-(4-Bromophenyl)nicotinonitrile

- 2-(4-Methylphenyl)nicotinonitrile

Uniqueness

2-(4-Fluorophenyl)nicotinonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its non-fluorinated analogs .

Actividad Biológica

2-(4-Fluorophenyl)nicotinonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C11H8F1N3

- Molecular Weight : 215.20 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The following table summarizes its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 15.625 - 62.5 μM |

| Enterococcus faecalis | 62.5 - 125 μM |

| Escherichia coli | Not effective |

The compound demonstrated a bactericidal action, primarily through the inhibition of protein synthesis and nucleic acid production pathways .

The proposed mechanism of action for this compound involves:

- Inhibition of Protein Synthesis : This is achieved by targeting ribosomal RNA, leading to disruption in bacterial growth.

- Disruption of Nucleic Acid Synthesis : The compound interferes with DNA replication and transcription processes, which is critical for bacterial survival .

Study on MRSA

In a specific study focusing on methicillin-resistant Staphylococcus aureus (MRSA), this compound exhibited a minimum biofilm inhibitory concentration (MBIC) of 62.216 μg/mL. This indicates its potential as an anti-biofilm agent, which is crucial in treating persistent infections associated with biofilm formation .

Comparative Analysis with Other Compounds

When compared to standard antibiotics like ciprofloxacin, this compound showed comparable or superior activity against MRSA biofilms, suggesting its potential as an alternative therapeutic agent .

Therapeutic Potential

The therapeutic implications of this compound extend beyond antibacterial properties. Its ability to inhibit biofilm formation can be beneficial in chronic infections where biofilms are prevalent. Furthermore, the compound's unique structure allows for modifications that could enhance its efficacy and reduce side effects.

Propiedades

IUPAC Name |

2-(4-fluorophenyl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN2/c13-11-5-3-9(4-6-11)12-10(8-14)2-1-7-15-12/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVSASMGJOORCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673338 |

Source

|

| Record name | 2-(4-Fluorophenyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214335-17-7 |

Source

|

| Record name | 2-(4-Fluorophenyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.